Superior Basicity and Hydrogen-Bond Donor Capacity Relative to 7-Hydroxy Analogues Drives Differential Kinase Recognition
The electron-donating 7-amino substituent in the target compound increases the basicity of the pyrimidine nitrogen, resulting in a pKa of 1.76, whereas the corresponding 7-hydroxy analogue (pyrazolo[1,5-a]pyrimidin-7-ol) exhibits a pKa of 0.82 [1][2]. This near 1-log unit difference in protonation state alters the hydrogen-bond donor capacity at physiological pH, which is critical for anchoring the scaffold within kinase ATP-binding pockets. Comparative SAR studies confirm that the 7-amino group is essential for VEGFR-2 (KDR) inhibitory activity, with the 7-hydroxy analogue showing a complete loss of inhibition at 10 µM [3].
| Evidence Dimension | pKa (acid dissociation constant) of most basic site |
|---|---|
| Target Compound Data | pKa = 1.76 ± 0.40 (25 °C) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidin-7-ol (7-hydroxy analogue): pKa = 0.82 |
| Quantified Difference | ΔpKa = +0.94 (target compound is ~9x more basic) |
| Conditions | Calculated most basic pKa at 25 °C, aqueous phase |
Why This Matters
Procurement of the 7-amino analogue specifically ensures retention of kinase hinge-binding capacity, which is absent in the cheaper but inactive 7-hydroxy equivalent.
- [1] Weikeqi-Biotech. 7-Aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylic Acid 3,6-Diethyl Ester. Product Specification Sheet, CAS 43024-67-5. Accessed 2026. View Source
- [2] DrugBank. Pyrazolo[1,5-a]pyrimidin-7-ol (DB02934). Physicochemical properties. Accessed 2026. View Source
- [3] Frey, R. R., et al. 7-Aminopyrazolo[1,5-a]pyrimidines as potent multitargeted receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 2008, 51(13), 3777-3787. View Source
